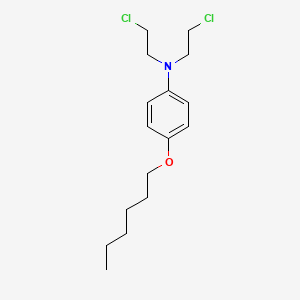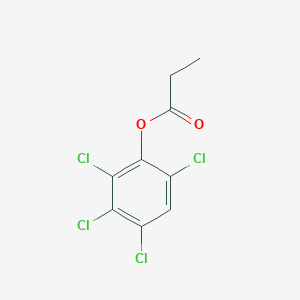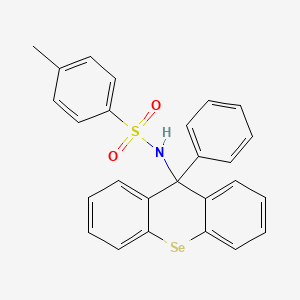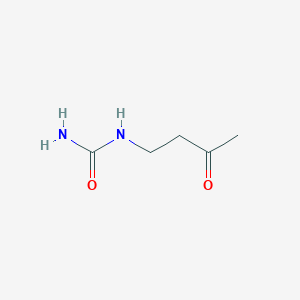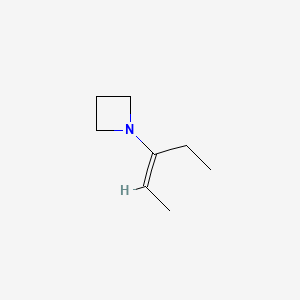
Azetidine, 1-(1-ethyl-1-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine, 1-(1-ethyl-1-propenyl)- is a four-membered nitrogen-containing heterocycle with the molecular formula C₈H₁₅N and a molecular weight of 125.2114 . Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound is of interest in various fields, including organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1-(1-ethyl-1-propenyl)-, can be achieved through various methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines but has limitations due to the inherent challenges of the reaction .
Industrial Production Methods
Industrial production of azetidines often involves polymerization techniques. For example, azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . These methods allow for the production of polymers with various structures and degrees of control, making them suitable for a wide range of applications .
化学反应分析
Types of Reactions
Azetidine, 1-(1-ethyl-1-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions . The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Azetidine, 1-(1-ethyl-1-propenyl)- vary depending on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines .
科学研究应用
Azetidine, 1-(1-ethyl-1-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymerization.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial materials.
作用机制
The mechanism of action of Azetidine, 1-(1-ethyl-1-propenyl)- involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
相似化合物的比较
Similar Compounds
Uniqueness
Azetidine, 1-(1-ethyl-1-propenyl)- is unique due to its specific structure and reactivity. Its stability and ring strain make it a valuable compound in various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
81156-89-0 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
1-[(E)-pent-2-en-3-yl]azetidine |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)9-6-5-7-9/h3H,4-7H2,1-2H3/b8-3+ |
InChI 键 |
RVYHBXNGTVVNGT-FPYGCLRLSA-N |
手性 SMILES |
CC/C(=C\C)/N1CCC1 |
规范 SMILES |
CCC(=CC)N1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


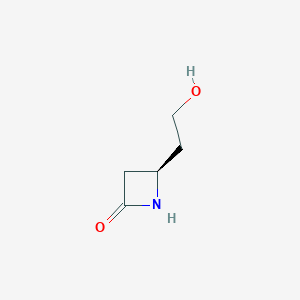
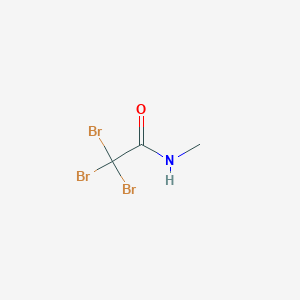
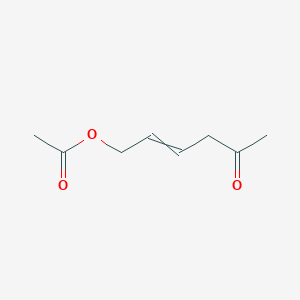
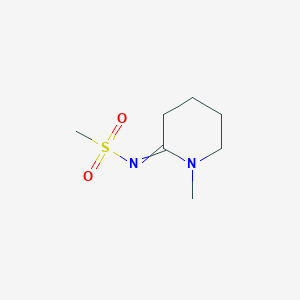

![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14425543.png)
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)

